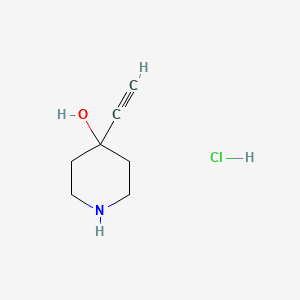

![molecular formula C20H18N4O4 B2406846 2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one CAS No. 2034273-48-6](/img/structure/B2406846.png)

2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

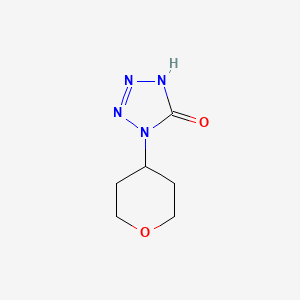

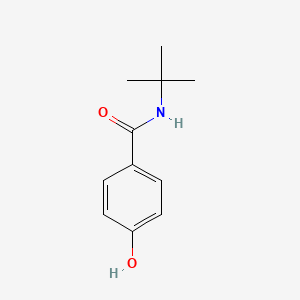

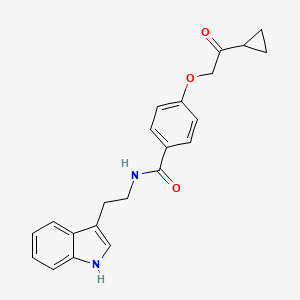

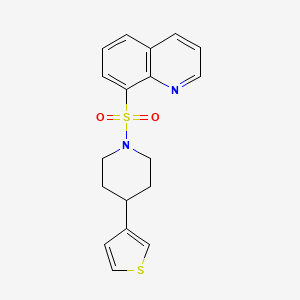

The compound “2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one” is a complex organic molecule that contains several heterocyclic rings, including a pyrrolo[3,4-d]pyrimidine and a chromen-4-one . These types of structures are often found in biologically active compounds .

Molecular Structure Analysis

The compound contains a pyrrolo[3,4-d]pyrimidine ring, which is a nitrogen-containing heterocyclic compound . It also contains a chromen-4-one ring, which is a type of oxygen-containing heterocycle .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

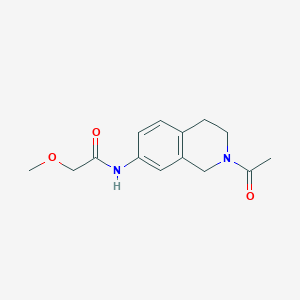

Microwave Assisted Synthesis : A novel series of compounds similar to the chemical structure of interest was synthesized using microwave-assisted synthesis. This method offered rapid reaction rates, cleaner conditions, and enhanced chemical yields compared to conventional methods. The synthesized compounds exhibited significant analgesic activity without ulcerogenic effects, showcasing their potential in medical applications (Chaudhary et al., 2012).

Heterocyclic Compound Synthesis : The chemical serves as a building block in the synthesis of diverse heterocyclic compounds. These compounds, including pyrimidines and chromones, are synthesized through reactions involving amino acids and cyclic compounds under various conditions, demonstrating the chemical's versatility in organic synthesis (Rao et al., 2014).

Antimicrobial Activity : Certain derivatives of the chemical structure have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. These studies highlight the potential of these compounds in developing new antimicrobial agents (Banothu & Bavanthula, 2012).

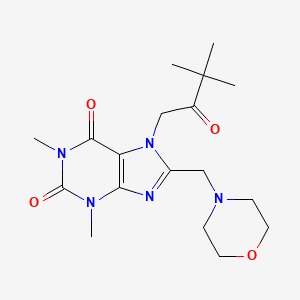

Antitumor and Antioxidant Activities : Novel morpholine-based heterocycles derived from the chemical have been synthesized and tested for antitumor and antioxidant activities. These studies provide insights into the potential therapeutic applications of these compounds in treating cancer and oxidative stress-related conditions (Muhammad et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

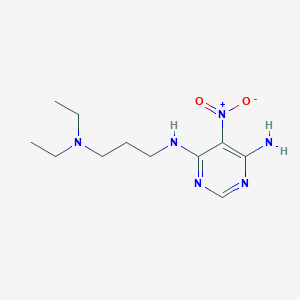

Similar compounds have been reported to targetreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death . Another potential target could be ATR kinase , essential for the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .

Mode of Action

Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may inhibit the activity of ripk1 or atr kinase, thereby affecting cell survival and replication .

Biochemical Pathways

Inhibition of ripk1 or atr kinase can impact several cellular pathways, including necroptosis and dna damage response pathways .

Pharmacokinetics

Similar compounds have been reported to have good oral exposure , suggesting that this compound might also have favorable pharmacokinetic properties.

Result of Action

Inhibition of ripk1 or atr kinase can lead to the prevention of necroptosis and the alteration of dna damage response, potentially leading to cell death .

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c25-16-9-18(28-17-4-2-1-3-14(16)17)19(26)24-11-13-10-21-20(22-15(13)12-24)23-5-7-27-8-6-23/h1-4,9-10H,5-8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGXVWXTBDVOJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide](/img/structure/B2406765.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)

![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)